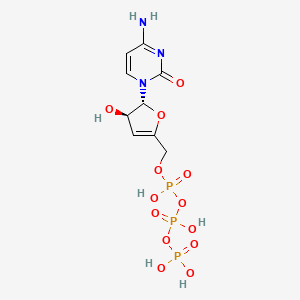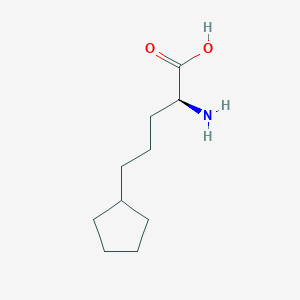
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-(pipéridin-1-yl)benzonitrile est un composé organique complexe qui présente un cycle pipéridine, un groupe benzonitrile et un ester boronique. Ce composé est d’intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-(pipéridin-1-yl)benzonitrile implique généralement le couplage d’un dérivé de pipéridine avec un dérivé de benzonitrile, suivi de l’introduction du groupe ester boronique. Les conditions réactionnelles incluent souvent l’utilisation de catalyseurs au palladium et de bases telles que le carbonate de potassium sous atmosphère inerte pour faciliter les réactions de couplage.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-(pipéridin-1-yl)benzonitrile peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier les groupes existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à différents profils de réactivité.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles peuvent varier, mais incluent souvent des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour optimiser les résultats de la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés d’amine. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des produits divers.
Applications de la recherche scientifique
Le 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-(pipéridin-1-yl)benzonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique, en particulier dans la formation de molécules complexes et dans les réactions de couplage croisé.
Biologie : Le composé peut être utilisé dans le développement de molécules bioactives et comme sonde dans les études biochimiques.
Industrie : Le composé peut être utilisé dans la production de matériaux avancés et dans divers procédés industriels qui nécessitent des fonctionnalités chimiques spécifiques.
Applications De Recherche Scientifique
2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and in various industrial processes that require specific chemical functionalities.
Mécanisme D'action
Le mécanisme d’action du 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-(pipéridin-1-yl)benzonitrile implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Le cycle pipéridine peut participer à des liaisons hydrogène et à des interactions hydrophobes, tandis que l’ester boronique peut former des liaisons covalentes réversibles avec des diols et d’autres nucléophiles. Ces interactions peuvent moduler l’activité des enzymes, des récepteurs et d’autres molécules biologiques, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Pipéridin-1-yl)benzonitrile : Il n’a pas le groupe ester boronique, ce qui conduit à des réactivités et des applications différentes.
5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzonitrile : Il n’a pas le cycle pipéridine, ce qui affecte ses interactions biologiques et ses propriétés chimiques.
Unicité
La présence à la fois du cycle pipéridine et du groupe ester boronique dans le 5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-2-(pipéridin-1-yl)benzonitrile le rend unique, car il combine la réactivité et les propriétés de liaison des deux groupes fonctionnels.
Propriétés
Formule moléculaire |
C18H25BN2O2 |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(14(12-15)13-20)21-10-6-5-7-11-21/h8-9,12H,5-7,10-11H2,1-4H3 |
Clé InChI |
WMZIUYCEEAKDBT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine](/img/structure/B12075686.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)

![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)

![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)

